![molecular formula C23H28ClN3O5S2 B2468163 N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1217116-77-2](/img/structure/B2468163.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O5S2 and its molecular weight is 526.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride, with the CAS number 1217116-77-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor and antimicrobial activities, and discusses relevant research findings.
- Molecular Formula : C23H28ClN3O5S2
- Molecular Weight : 526.06 g/mol
- Purity : Typically ≥ 95% .
Antitumor Activity
Research indicates that compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide exhibit notable antitumor properties.
Case Studies and Findings
-
In Vitro Studies :
- A study evaluated the activity of various benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). Compounds showed varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, certain derivatives demonstrated IC50 values as low as 2.12 μM against A549 cells, highlighting their potential as antitumor agents .
- The compound's mechanism was primarily through DNA binding within the minor groove, which is a common mode of action for many antitumor drugs .
-
Comparison with Standard Drugs :
- The efficacy of N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide was compared to standard chemotherapeutics like doxorubicin and staurosporine. Results indicated that while these standard drugs also showed potent activity, the new compound exhibited a favorable profile in terms of lower toxicity towards normal cells (e.g., MRC-5 fibroblasts) .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains.
Testing Methods
- Broth Microdilution Method : This method was employed to evaluate the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
Results
- The compound demonstrated significant antibacterial activity, with MIC values indicating effective inhibition at low concentrations. For example, certain derivatives exhibited MIC values around 100 μg/mL against specific pathogens .
Summary of Biological Activities
Activity Type | Target Organisms | IC50/MIC Values | Notes |
---|---|---|---|
Antitumor | A549, HCC827, NCI-H358 | As low as 2.12 μM | Effective against lung cancer cell lines |
Antimicrobial | Staphylococcus aureus, Escherichia coli | ~100 μg/mL | Effective against Gram-positive bacteria |
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown its effectiveness against several cancer cell lines, including:
- A549 (human lung cancer)
- HCC827 (lung adenocarcinoma)
- NCI-H358 (lung cancer)
The compound demonstrated varying degrees of cytotoxicity, with IC50 values as low as 2.12 μM against A549 cells, indicating its potential as an effective antitumor agent. The mechanism of action is primarily through DNA binding within the minor groove, a common feature among many antitumor drugs.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In studies, the compound was screened for antibacterial activity using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF) . The results suggest that it possesses significant antimicrobial potential, making it a candidate for further research in infectious disease treatment.
In Vitro Studies
A comprehensive evaluation of various benzothiazole derivatives revealed that N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin and staurosporine but with lower toxicity towards normal cells (e.g., MRC-5 fibroblasts).
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring : Synthesized via cyclization of 2-aminothiophenol with suitable aldehydes or ketones under acidic conditions.
- Introduction of Methyl Group : Achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
- Formation of Benzamide Moiety : This is accomplished by reacting the benzothiazole derivative with 3-(methylsulfonyl)benzoic acid under amide coupling conditions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-30-18-7-8-20-21(16-18)32-23(24-20)26(10-4-9-25-11-13-31-14-12-25)22(27)17-5-3-6-19(15-17)33(2,28)29;/h3,5-8,15-16H,4,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHUXRDINBQOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.